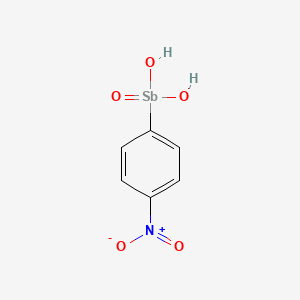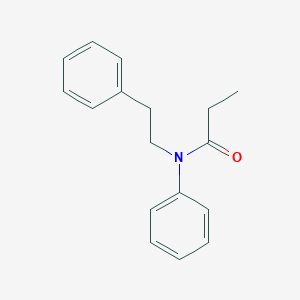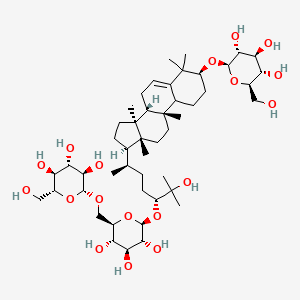
11-Dehydroxymogroside III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Dehydroxymogroside III involves the extraction of mogrosides from monk fruit, followed by chemical or enzymatic conversion . The complexities of the mogroside structures often require detailed biotransformation processes to achieve the desired compound .
Industrial Production Methods: Industrial production typically involves the extraction of mogrosides from dried monk fruit powder using ethanol or other solvents . The extracted mogrosides are then subjected to further purification and conversion processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: 11-Dehydroxymogroside III undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Enzymatic conversions often involve specific enzymes that facilitate the transformation of mogrosides .
Major Products: The major products formed from these reactions include other mogroside derivatives and modified cucurbitane glycosides .
Scientific Research Applications
11-Dehydroxymogroside III has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, it is used as a model compound for studying the biotransformation and chemical modification of mogrosides .
Biology: In biological research, it is investigated for its antioxidative and anti-inflammatory properties .
Medicine: In medicine, this compound is explored for its potential in blood glucose modulation and as a natural sweetener alternative for diabetic patients .
Industry: In the food industry, it is used as a natural sweetener due to its intense sweetness and health benefits .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds include mogroside II B, 11-deoxymogroside III, 7-oxo-mogroside II E, 7-oxo-mogroside V, 11-oxomogroside II A1, and 11-oxomogroside IV .
Uniqueness: 11-Dehydroxymogroside III is unique due to its specific glycosylation pattern and its potent biological activities . Compared to other mogrosides, it has distinct antioxidative and anti-inflammatory properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C48H82O18 |
|---|---|
Molecular Weight |
947.2 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-2-methyl-6-[(3S,8R,9R,13R,14S,17R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C48H82O18/c1-22(9-13-31(45(4,5)60)66-43-40(59)37(56)34(53)28(64-43)21-61-41-38(57)35(54)32(51)26(19-49)62-41)23-15-16-48(8)29-12-10-24-25(46(29,6)17-18-47(23,48)7)11-14-30(44(24,2)3)65-42-39(58)36(55)33(52)27(20-50)63-42/h10,22-23,25-43,49-60H,9,11-21H2,1-8H3/t22-,23-,25?,26-,27-,28-,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |
InChI Key |
ACQZDPFYFKJNJQ-FHBMBTFDSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC=C6C5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CCC5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


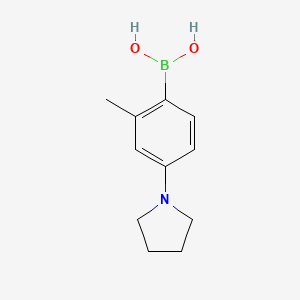
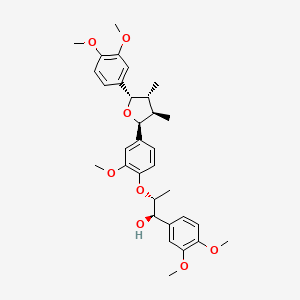
![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)

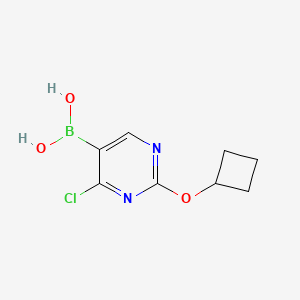
![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)
![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
![tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)
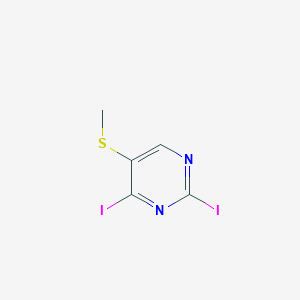
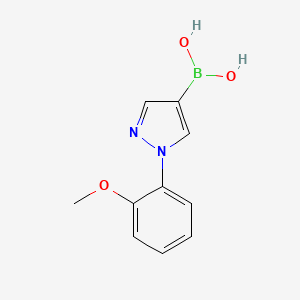
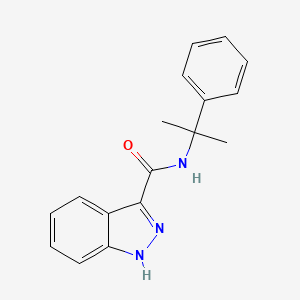
![1,3,6,7-tetramethyl-8-[2-(phenylamino)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078583.png)
